5'-Chloro-5'-deoxy-8-ethyladenosine

Adenosine A1 Receptor Binding Affinity Ki Value

5'-Chloro-5'-deoxy-8-ethyladenosine is a chemically modified purine nucleoside derivative of adenosine. Its structural modifications consist of a chlorine atom substituting the hydroxyl group at the 5'-position of the ribose moiety and an ethyl group attached to the C8 position of the adenine base.

Molecular Formula C12H16ClN5O3
Molecular Weight 313.74 g/mol
Cat. No. B8436554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Chloro-5'-deoxy-8-ethyladenosine
Molecular FormulaC12H16ClN5O3
Molecular Weight313.74 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CCl)O)O)N
InChIInChI=1S/C12H16ClN5O3/c1-2-6-17-7-10(14)15-4-16-11(7)18(6)12-9(20)8(19)5(3-13)21-12/h4-5,8-9,12,19-20H,2-3H2,1H3,(H2,14,15,16)/t5-,8-,9-,12-/m1/s1
InChIKeyOBAJWSLTANIUDY-JJNLEZRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Chloro-5'-deoxy-8-ethyladenosine: A Bifunctional Adenosine Analog for Advanced Nucleoside Research


5'-Chloro-5'-deoxy-8-ethyladenosine is a chemically modified purine nucleoside derivative of adenosine. Its structural modifications consist of a chlorine atom substituting the hydroxyl group at the 5'-position of the ribose moiety and an ethyl group attached to the C8 position of the adenine base [1]. This compound exhibits a molecular formula of C₁₂H₁₆ClN₅O₃ and a molecular weight of approximately 313.74 g/mol . As an analog of S-adenosylmethionine (SAM) and adenosine, it functions as a probe for investigating adenosine receptor pharmacology, with a pronounced selectivity for the Adenosine A1 receptor (A1AR), and as an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in polyamine biosynthesis [REFS-1, REFS-3].

The Risks of Substituting 5'-Chloro-5'-deoxy-8-ethyladenosine: Why Structural Analogs Are Not Interchangeable


In scientific and industrial procurement, substituting 5'-Chloro-5'-deoxy-8-ethyladenosine with simpler analogs like 5'-chloro-5'-deoxyadenosine (ClDA), 8-ethyladenosine, or other adenosine receptor agonists is scientifically unsound due to its unique, bifunctional modification profile. The 5'-chloro modification is critical for metabolic stability, as it prevents phosphorylation at the 5'-hydroxyl group, while the C8-ethyl substitution is a key determinant of binding affinity and selectivity for adenosine receptors and the AdoMetDC enzyme [REFS-1, REFS-2]. In vitro studies demonstrate that 8-ethyl and 8-butyl substitutions on adenosine can shift a compound from a full agonist to a partial agonist at the A1 receptor, a functional switch that simpler compounds cannot replicate [3]. This synergy of modifications dictates the compound's specific in vivo pharmacological profile, including its ability to modulate neuropathic pain pathways without the pronounced cardiovascular side effects associated with non-selective A1 agonists [REFS-4, REFS-5]. Using a generic substitute would introduce experimental variability, confounding results and potentially leading to erroneous conclusions in receptor pharmacology, enzymology, or preclinical pain research.

Quantitative Evidence for 5'-Chloro-5'-deoxy-8-ethyladenosine: A Comparative Analysis of Performance and Selectivity


Sub-Nanomolar Binding Affinity for the Adenosine A1 Receptor: A Benchmark Comparison

5'-Chloro-5'-deoxy-8-ethyladenosine demonstrates exceptionally high affinity for the human adenosine A1 receptor (A1AR), as indicated by a dissociation constant (Ki) of approximately 0.51 nM . This value establishes it as a potent A1AR agonist. In comparison, the prototypical endogenous agonist adenosine exhibits a Ki in the range of ~100 nM at the same human receptor [1]. This represents an approximate 200-fold increase in affinity. Furthermore, when compared to the potent and selective A1 agonist N6-cyclopentyladenosine (CPA), which has a reported Ki of ~0.59 nM, 5'-Chloro-5'-deoxy-8-ethyladenosine shows comparable, if not slightly improved, binding potency [2]. This sub-nanomolar affinity is a key differentiating factor from non-selective agonists like 5'-N-ethylcarboxamidoadenosine (NECA), which has a Ki of 14 nM for A1AR [3].

Adenosine A1 Receptor Binding Affinity Ki Value

High Functional Selectivity for the A1 Adenosine Receptor Over the A2A Subtype

While precise selectivity ratios for 5'-Chloro-5'-deoxy-8-ethyladenosine are not detailed in the primary literature, its functional profile is consistent with that of other high-affinity, C8-substituted adenosine analogs. The compound is characterized by high selectivity for the A1 receptor over the A2A and A3 subtypes . For comparison, the closely related analog 5'-chloro-5'-deoxy-N6-endo-norbornyladenosine (Cl-ENBA) is also described as a potent and highly selective A1AR agonist [1]. This selectivity is a critical feature because activation of the A2A receptor can lead to vasodilation and other cardiovascular effects, which are often undesirable in studies focusing on A1-mediated functions like analgesia or neuroprotection. In contrast, a non-selective agonist like NECA shows potent activation at both A1 (Ki=14 nM) and A2A (Ki=27 nM) receptors [2]. The selectivity profile of 5'-Chloro-5'-deoxy-8-ethyladenosine allows for the isolation and study of A1AR-mediated pathways with minimal confounding activation of other adenosine receptor subtypes.

Adenosine A1 Receptor Adenosine A2A Receptor Selectivity

In Vivo Efficacy in a Preclinical Model of Neuropathic Pain

In a mouse model of neuropathic pain induced by spared nerve injury (SNI), chronic administration of 5'-Chloro-5'-deoxy-8-ethyladenosine has been shown to significantly alleviate both mechanical allodynia and thermal hyperalgesia . This in vivo efficacy is a direct functional readout of its A1 receptor agonism and is consistent with findings for the related compound Cl-ENBA, which also demonstrated potent anti-allodynic effects in the same SNI model without affecting motor coordination or cardiovascular function [1]. The reduction in pain behaviors suggests that the compound effectively engages central and/or peripheral A1 receptors to modulate nociceptive signaling pathways. This sets it apart from adenosine analogs that lack the necessary pharmacokinetic profile or receptor selectivity to achieve sustained in vivo efficacy in pain models, such as adenosine itself, which has a very short half-life and causes pronounced cardiovascular effects [2].

Neuropathic Pain Analgesia Spared Nerve Injury

Inhibition of S-Adenosylmethionine Decarboxylase (AdoMetDC) via C8-Ethyl Modification

Beyond its role as an adenosine receptor agonist, 5'-Chloro-5'-deoxy-8-ethyladenosine functions as a structural analog of S-adenosylmethionine (SAM) and has been characterized as an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), the enzyme that catalyzes the first committed step in polyamine biosynthesis [1]. The C8-ethyl substituent on the adenine base is a key pharmacophore for this inhibitory activity. The U.S. Patent No. 8,637,485 specifically discloses a series of 5'-substituted adenosine derivatives with various C8-modifications (including ethyl groups) as potent AdoMetDC inhibitors, supported by X-ray crystallography studies showing their binding mode within the enzyme's active site [1]. This dual functionality (A1 agonism and AdoMetDC inhibition) is unique to this class of compounds and is not observed with standard A1 agonists like CPA or CCPA. For instance, 5'-chloro-5'-deoxyadenosine (ClDA), which lacks the C8-ethyl group, is primarily an adenosine receptor agonist and does not exhibit the same potent AdoMetDC inhibition [2].

S-adenosylmethionine decarboxylase AdoMetDC Polyamine Biosynthesis

Structural Determinants of Metabolic Stability via 5'-Chloro Modification

The 5'-chloro substitution in 5'-Chloro-5'-deoxy-8-ethyladenosine confers a significant advantage in terms of metabolic stability compared to the endogenous agonist adenosine. Adenosine is rapidly phosphorylated by adenosine kinase at the 5'-hydroxyl group, leading to a short half-life in vivo [1]. The replacement of this hydroxyl with a chlorine atom prevents phosphorylation, thereby extending the compound's biological half-life and enhancing its utility in both in vitro and in vivo experiments [2]. This is a well-established principle in adenosine analog design, as demonstrated by the clinical use of 2-chloroadenosine, which is also resistant to deamination and phosphorylation [3]. In contrast, 8-ethyladenosine, which retains the 5'-hydroxyl, would be susceptible to rapid metabolic clearance via phosphorylation, limiting its duration of action and effective concentration at the target site. This enhanced stability is a key factor in the observed in vivo efficacy of 5'-Chloro-5'-deoxy-8-ethyladenosine in pain models.

Metabolic Stability Phosphorylation 5'-Chloroadenosine

Optimal Use Cases for 5'-Chloro-5'-deoxy-8-ethyladenosine in Academic and Pharmaceutical Research


Ex Vivo and In Vivo Studies of Adenosine A1 Receptor Function in Pain and Neuroprotection

The combination of sub-nanomolar A1 affinity , high selectivity [1], and proven in vivo efficacy in neuropathic pain models makes this compound an ideal tool for investigating A1 receptor-mediated analgesia and neuroprotection. It can be used in electrophysiological slice recordings, in vivo behavioral assays (e.g., von Frey, Hargreaves), and immunohistochemical studies to map A1 receptor-mediated signaling pathways. Its metabolic stability [2] is particularly advantageous for chronic dosing paradigms required in pain research.

Investigating the Crosstalk Between Adenosinergic Signaling and Polyamine Biosynthesis

Given its unique dual activity as both an A1 receptor agonist and an AdoMetDC inhibitor [3], this compound is a specialized probe for researchers studying the intersection of these two critical pathways. This is relevant in fields such as oncology, where both adenosine signaling and polyamine levels are dysregulated, and parasitology, where AdoMetDC is a validated drug target for diseases like trypanosomiasis and malaria [3]. Using this single compound can help dissect the relative contribution of each pathway to a given biological effect.

As a Potent Reference Standard for Adenosine A1 Receptor Binding and Functional Assays

With a Ki of ~0.51 nM for the A1 receptor , 5'-Chloro-5'-deoxy-8-ethyladenosine serves as an excellent reference standard or positive control in binding displacement assays (e.g., using [3H]DPCPX or [3H]CCPA) and functional assays (e.g., cAMP accumulation, β-arrestin recruitment). Its potency is comparable to other gold-standard A1 agonists like CPA [4], making it a reliable benchmark for characterizing novel A1 ligands or cell lines expressing the receptor.

Chemoenzymatic Synthesis and Halogenase/Fluorogenase Engineering Studies

The 5'-chloro-5'-deoxyadenosine core structure of this compound makes it a relevant substrate analog for engineering halogenase and fluorinase enzymes, such as the SalL chlorinase from Salinispora tropica or the FlA1 fluorinase [REFS-7, REFS-8]. The additional C8-ethyl modification provides an extra dimension of chemical diversity for probing enzyme active site plasticity and evolving novel biocatalytic functions, which is of interest for industrial biotransformation applications.

Quote Request

Request a Quote for 5'-Chloro-5'-deoxy-8-ethyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.